4-Methoxybut-2-en-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybut-2-en-1-ol and 4-nitrobenzoic acid are two distinct organic compounds. 4-Methoxybut-2-en-1-ol is an alcohol with a methoxy group attached to a butenyl chain, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position. These compounds are of interest in organic chemistry due to their unique structures and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxybut-2-en-1-ol: This compound can be synthesized through the reaction of 4-methoxybut-2-yn-1-ol with hydrogen in the presence of a palladium catalyst.
4-Nitrobenzoic Acid: This compound is commonly synthesized by the nitration of methyl benzoate followed by hydrolysis. The nitration step involves the reaction of methyl benzoate with a mixture of nitric acid and sulfuric acid, resulting in the formation of methyl 4-nitrobenzoate.
Industrial Production Methods
4-Methoxybut-2-en-1-ol:
4-Nitrobenzoic Acid: Industrial production of 4-nitrobenzoic acid typically involves large-scale nitration and hydrolysis processes, similar to the laboratory methods described above.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybut-2-en-1-ol: This compound can undergo various reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-methoxybut-2-enal or reduced to form 4-methoxybutanol.
4-Nitrobenzoic Acid: This compound primarily undergoes substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
4-Methoxybut-2-en-1-ol: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
4-Nitrobenzoic Acid: Common reagents include reducing agents like iron and hydrochloric acid for the reduction to 4-aminobenzoic acid.
Major Products Formed
4-Methoxybut-2-en-1-ol: Major products include 4-methoxybut-2-enal (oxidation) and 4-methoxybutanol (reduction).
4-Nitrobenzoic Acid: Major products include 4-aminobenzoic acid (reduction) and various substituted benzoic acids (substitution reactions).
Wissenschaftliche Forschungsanwendungen
4-Methoxybut-2-en-1-ol and 4-nitrobenzoic acid have various applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: Both compounds are used in the production of various industrial chemicals and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61273-14-1 |
---|---|
Molekularformel |
C12H15NO6 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-methoxybut-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C5H10O2/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-7-5-3-2-4-6/h1-4H,(H,9,10);2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
BQOVIJYYFYQVKF-UHFFFAOYSA-N |
Kanonische SMILES |
COCC=CCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.